molecular formula C11H16Cl2N4 B2671534 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride CAS No. 853680-34-9

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride

Cat. No.: B2671534
CAS No.: 853680-34-9
M. Wt: 275.18
InChI Key: LVVMAMUGLHOGLN-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology that is found in several clinically used drugs, fused with a piperazine ring, a moiety known to enhance biological activity and optimize pharmacokinetic properties . This molecular architecture makes it a valuable intermediate for researchers. The primary application of this compound is as a key building block in the synthesis and exploration of novel therapeutic agents. The imidazo[1,2-a]pyridine core is a recognized scaffold in the development of antituberculosis agents, particularly as inhibitors of the cytochrome bcc oxidase complex (QcrB), a target for combating multidrug-resistant strains of Mycobacterium tuberculosis . Furthermore, derivatives of imidazo[1,2-a]pyridine have been investigated as potent dual PI3K/mTOR inhibitors for cancer imaging and therapy, showcasing the scaffold's utility in oncology research . Historically, imidazo[1,2-a]pyridine compounds have also been studied for their potential as dopamine D4 antagonists, indicating relevance to central nervous system (CNS) disorders . The piperazine substituent in this compound provides a versatile handle for further synthetic modification, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-piperazin-1-ylimidazo[1,2-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-2-6-15-10(3-1)13-9-11(15)14-7-4-12-5-8-14;;/h1-3,6,9,12H,4-5,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVMAMUGLHOGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853680-34-9
Record name 1-{imidazo[1,2-a]pyridin-3-yl}piperazine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method includes the iodine-catalyzed one-pot three-component condensation of an aryl aldehyde, 2-aminopyridine, and piperazine . This reaction proceeds via a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyridine derivative in good yields.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the imidazo[1,2-a]pyridine scaffold.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Anticancer Applications

The compound has been identified as a potential therapeutic agent in the treatment of various cancers, particularly those associated with mutations in specific kinases.

  • Gastrointestinal Stromal Tumors (GISTs) : Research indicates that derivatives of imidazo[1,2-a]pyridine, including 3-piperazin-1-yl variants, exhibit inhibitory effects on c-KIT kinase, which is often mutated in GISTs. These mutations drive tumorigenesis, making c-KIT a critical target for therapy. The ability of these compounds to inhibit both primary and secondary mutations enhances their therapeutic potential against resistant cancer forms .
  • Acute Myeloid Leukemia (AML) : The compound's structure has been linked to the inhibition of FLT3 kinase, which is frequently mutated in AML cases. Studies have shown that imidazo[1,2-a]pyridine derivatives can effectively inhibit FLT3 and its resistant mutants, providing a promising avenue for developing treatments for relapsed or refractory AML .

Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives are recognized for their ability to inhibit various kinases involved in cancer progression and other diseases.

  • Protein Kinase Inhibition : The compound has demonstrated efficacy in inhibiting Bruton's tyrosine kinase (Btk), which plays a role in autoimmune diseases and inflammatory conditions. This inhibition can lead to therapeutic strategies for treating disorders characterized by aberrant B-cell activation .
  • Mechanistic Insights : The binding interactions of 3-piperazin-1-yl-imidazo[1,2-a]pyridine with target kinases have been elucidated through structural studies. These studies reveal critical hydrogen bonding and hydrophobic interactions that stabilize the binding of the compound to the active sites of kinases like FLT3 and c-KIT .

Receptor Modulation

The compound also shows promise as a modulator of various receptors, which can lead to diverse pharmacological effects.

  • Melatonin Receptor Ligands : Research has indicated that imidazo[1,2-a]pyridine derivatives can act as ligands for melatonin receptors. This interaction suggests potential applications in sleep disorders and circadian rhythm regulation .
  • Adenosine Receptor Affinity : Recent studies have explored the affinity of modified imidazo[1,2-a]pyridine compounds towards adenosine receptors. Enhancements in receptor binding affinity through structural modifications could lead to novel therapeutic agents for neurological conditions .

Synthesis and Derivative Development

The synthesis of 3-piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride has been optimized through various methodologies, allowing for the generation of numerous derivatives with enhanced biological activity.

Methodology Description
Metal-Free SynthesisEfficient protocols have been developed for synthesizing imidazo[1,2-a]pyridine derivatives without metal catalysis .
One-Pot SynthesisInnovative one-pot reactions have streamlined the synthesis process while maintaining high yields .
Structural ModificationsSystematic modifications at specific positions on the imidazo ring enhance pharmacological profiles .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Case Study 1 : A study on GIST patients treated with c-KIT inhibitors derived from imidazo[1,2-a]pyridine showed significant tumor reduction rates compared to traditional therapies .
  • Case Study 2 : Clinical trials involving AML patients demonstrated improved outcomes with FLT3 inhibitors based on imidazo[1,2-a]pyridine structures, particularly in cases resistant to existing therapies .

Mechanism of Action

The mechanism of action of 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Position/Group Molecular Formula Salt Form Key Features Evidence ID
3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride Piperazine at position 3 C₁₁H₁₆Cl₂N₄ (inferred) Dihydrochloride Enhanced solubility, CNS-targeting potential N/A
2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine hydrochloride Butynyl at position 2 C₁₁H₁₁ClN₂ Hydrochloride Alkyne group for click chemistry
6-Chloro-2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine hydrochloride Piperazinylmethyl at position 2 C₁₂H₁₆Cl₂N₄ Hydrochloride Chlorine at position 6 for electronic modulation
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride Diazepane at position 2 C₁₃H₁₈Cl₂N₄ (inferred) Dihydrochloride Seven-membered diazepane for flexibility

Key Observations:

Substituent Position : Positional isomerism significantly impacts activity. For example, piperazine at position 3 (target compound) versus position 2 () may alter receptor binding due to spatial orientation differences .

Functional Groups : The butynyl group in enables click chemistry applications, whereas chlorine substitution () modulates electronic properties and lipophilicity .

Piperazine-Containing Analogues from Other Scaffolds

Table 2: Piperazine Derivatives in Diverse Heterocycles

Compound Name Core Structure Piperazine Modification Salt Form Application Evidence ID
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolo[4,3-a]pyridinone 4-Phenylpiperazine None Impurity in antipsychotic synthesis
4-(4-Methyl-piperazin-1-yl)-benzoic acid methyl ester Benzoic acid 4-Methylpiperazine None Intermediate in kinase inhibitors

Key Observations:

Piperazine Modifications : Addition of phenyl () or methyl groups () to piperazine fine-tunes selectivity. For instance, 4-phenylpiperazine is common in dopamine D₂ receptor antagonists .

Scaffold Diversity : The target compound’s imidazo[1,2-a]pyridine core offers distinct π-π stacking interactions compared to triazolo or benzoic acid scaffolds, influencing target engagement .

Salt Forms and Pharmaceutical Relevance

The dihydrochloride salt in the target compound and analogs (e.g., ) improves bioavailability by increasing water solubility. In contrast, non-salt forms () may require prodrug strategies for optimal delivery .

Biological Activity

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring attached to an imidazo[1,2-a]pyridine scaffold. This unique structure contributes to its biological activity, enabling it to interact with various molecular targets within biological systems.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that certain derivatives effectively target FMS-like tyrosine kinase 3 (FLT3), a common mutation in acute myeloid leukemia (AML) cases, demonstrating promising inhibitory effects against FLT3 mutations .
  • Antiviral and Antifungal Properties : The compound has been explored for its potential antiviral and antifungal activities, contributing to its application in treating infectious diseases .
  • Enzyme Inhibition : this compound acts as an enzyme inhibitor by binding to the active sites of various enzymes. This mechanism is crucial for modulating biochemical pathways involved in disease progression .

The mechanism of action involves the interaction of the compound with specific receptors and enzymes. It can inhibit key signaling pathways by blocking enzyme activity or receptor interactions, thus altering cellular responses. For example, it has been shown to bind effectively to adenosine receptors, enhancing affinity while maintaining low cytotoxicity .

Case Study 1: FLT3 Inhibition in AML

A study focused on the efficacy of imidazo[1,2-a]pyridine derivatives against FLT3 mutations in AML revealed that these compounds could effectively inhibit cell growth in vitro. The study highlighted the importance of structural modifications in enhancing binding affinity and selectivity towards FLT3 .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral properties of imidazo[1,2-a]pyridine derivatives against various viral strains. Results indicated significant antiviral activity, suggesting potential therapeutic applications in treating viral infections .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityUnique Features
Imidazo[1,2-a]pyrazine Anticancer, antiviralDifferent nitrogen positioning
Imidazo[1,2-a]pyrimidine AntifungalContains a pyrimidine ring
3-Piperazin-1-yl-imidazo[1,2-a]pyridine Anticancer, enzyme inhibitionUnique piperazine substitution pattern

The comparative analysis shows that while other imidazo derivatives share some biological activities, this compound's unique piperazine substitution enhances its activity profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via multi-step coupling reactions. For example, microwave-assisted protocols (e.g., 1:2 methanol/water with trifluoroacetic acid) enable efficient cyclization and purification . Optimize reaction time and temperature to avoid side products like unreacted intermediates. Yield improvements (e.g., 67–99%) are achieved by controlling stoichiometry and using catalytic acids .
  • Key parameters : Microwave irradiation (80–100°C, 30–60 min), solvent polarity, and acid catalysts (e.g., HCl for salt formation).

Q. How can NMR and IR spectroscopy resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?

  • Answer :

  • ¹H NMR : Look for aromatic protons in the δ 7.0–8.5 ppm range (imidazo-pyridine core) and piperazine N–H signals (δ 2.5–3.5 ppm, split due to dihydrochloride salt formation) .
  • ¹³C NMR : Carbons adjacent to nitrogen (imidazole ring) appear at δ 110–130 ppm, while piperazine carbons resonate at δ 40–55 ppm .
  • IR : Confirm salt formation via broad O–H/N–H stretches (2500–3500 cm⁻¹) and C–N stretches (1250–1350 cm⁻¹) .

Q. What are the stability considerations for handling and storing this compound?

  • Answer : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid moisture and prolonged exposure to light, which can degrade the imidazo-pyridine core. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How does substituent variation on the piperazine ring affect bioactivity in imidazo[1,2-a]pyridine derivatives?

  • Answer : Piperazine modifications (e.g., halogenation, alkylation) alter pharmacokinetics. For example:

  • Electron-withdrawing groups (e.g., –CF₃) enhance metabolic stability but reduce solubility.
  • Bulkier substituents (e.g., benzyl) increase receptor binding affinity but may hinder blood-brain barrier penetration.
  • Quantitative structure-activity relationship (QSAR) models using logP and polar surface area predict optimal substituents .

Q. How can polymorphism impact the spectroscopic and therapeutic properties of this compound?

  • Answer : Polymorphs (e.g., yellow, orange, red crystalline forms) exhibit distinct luminescence and solubility due to variations in π–π stacking and hydrogen bonding. Single-crystal X-ray diffraction reveals:

  • Form I : Tight stacking (3.4 Å interplanar distance) → high thermal stability.
  • Form II : Looser packing → enhanced dissolution rates.
    Select polymorphs via solvent recrystallization (e.g., ethanol vs. DMSO) .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

  • Answer : Use HPLC-MS with a C18 column (0.1% TFA in acetonitrile/water gradient) to separate:

  • Impurity A : Uncyclized intermediate (retention time ~8.2 min).
  • Impurity B : Hydrolyzed product (m/z +18 Da).
    Quantify impurities against reference standards (e.g., 0.1% detection limit) .

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